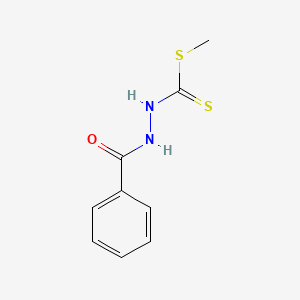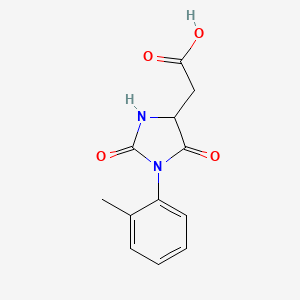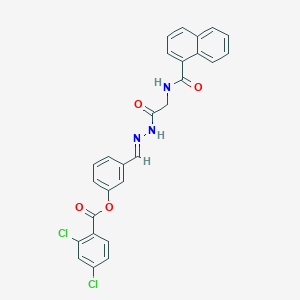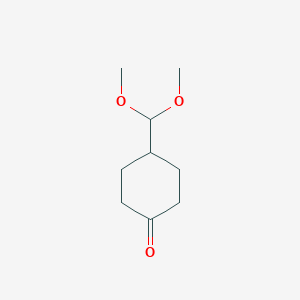
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of hydrazinecarbodithioate and is often used as an intermediate in the synthesis of other complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate can be synthesized through a multi-step reaction involving hydrazine, carbon disulfide, and methyl iodide. The process typically involves the following steps:
Reaction with Hydrazine: Hydrazine reacts with carbon disulfide to form hydrazinecarbodithioate.
Methylation: The hydrazinecarbodithioate is then methylated using methyl iodide to produce methyl hydrazinecarbodithioate.
Acylation: Finally, the methyl hydrazinecarbodithioate is acylated with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbodithioates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of thiosemicarbazides and other sulfur-containing compounds.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of methyl 2-(phenylcarbonyl)hydrazinecarbodithioate involves its interaction with cellular targets, leading to cytostatic and antiviral effects. It acts by inhibiting the proliferation of cancer cells and viruses through the disruption of cellular processes and pathways. The compound’s ability to form metal complexes also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is unique due to its specific structure and reactivity. Similar compounds include:
Methyl hydrazinecarbodithioate: Lacks the phenylcarbonyl group, resulting in different reactivity and applications.
Thiosemicarbazides: Have similar sulfur-containing structures but differ in their functional groups and biological activities
Eigenschaften
Molekularformel |
C9H10N2OS2 |
|---|---|
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
methyl N-benzamidocarbamodithioate |
InChI |
InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
MCFFZSLPGDSKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)NNC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)



![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)
